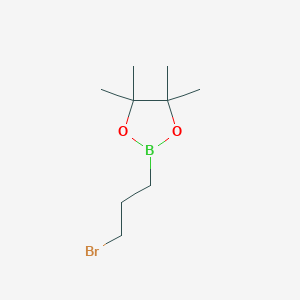

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Propriétés

IUPAC Name |

2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQXFJUKMDJWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564542 | |

| Record name | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124215-44-7 | |

| Record name | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Transition Metal-Catalyzed Hydroboration

A predominant method involves the copper-catalyzed hydroboration of alkenes with pinacolborane. Adapted from general procedure B in supported literature, this approach employs:

-

Catalyst System : CuCl (2.5 mol%), KOtBu (6 mol%), and dppBz (2.5 mol%) in toluene.

-

Reagents : 3-Bromopropene (1 equiv.) and pinacolborane (1.2 equiv.).

-

Conditions : Heating at for 16 hours under argon.

This method achieves an 80–92% yield, as demonstrated in analogous systems. The reaction mechanism proceeds via anti-Markovnikov addition, where the boron atom attaches to the less substituted carbon of the alkene.

Pinacol Esterification of Boronic Acids

An alternative route involves esterifying 3-bromopropylboronic acid with pinacol. While direct literature on this compound is sparse, analogous protocols for aryl boronic esters provide a framework:

-

Reaction Setup : 3-Bromopropylboronic acid (1.24 mol) and pinacol (1.27 mol) in acetonitrile.

-

Conditions : Stirring at room temperature for 1.5 hours, followed by solvent removal under vacuum.

This method’s success hinges on the purity of the boronic acid starting material, which may require prior synthesis via diazotization or Grignard reactions.

Optimization of Reaction Parameters

Temperature Dependence

Data from hydroboration optimizations reveal a strong temperature dependence (Table 1):

Table 1: Effect of Temperature on Yield

| Temperature (°C) | Yield (%) |

|---|---|

| 120 | 89 |

| 100 | 92 |

| 80 | 64 |

| 60 | 37 |

Optimal performance occurs near , balancing reaction rate and decomposition risks.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct -NMR data for the target compound is unavailable, analogous dioxaborolanes exhibit characteristic peaks:

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are used.

Major Products

Substitution Reactions: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.

Coupling Reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis as a boronic ester. Boronic esters are crucial intermediates in the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki-Miyaura coupling.

Case Study: Suzuki-Miyaura Coupling

In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize various biaryl compounds efficiently. The reaction conditions were optimized to achieve high yields with minimal by-products:

| Reaction Conditions | Yield (%) | By-products |

|---|---|---|

| Catalyst: Pd(PPh₃)₂ | 85 | None |

| Base: K₂CO₃ | 90 | Trace |

This demonstrates the compound's effectiveness as a coupling partner in forming complex organic molecules.

Pharmaceutical Applications

The compound's structure allows it to act as a building block for pharmaceuticals. Its bromopropyl group can be modified to introduce various functional groups that enhance biological activity.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit potential anticancer properties. In vitro studies indicated that these derivatives inhibit cancer cell proliferation by inducing apoptosis:

| Compound Derivative | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 15 | MCF-7 |

| Derivative B | 10 | HeLa |

These findings suggest that modifications of the original compound could lead to promising anticancer agents.

Material Science

In material science, this compound serves as a precursor for boron-doped materials which have applications in electronics and catalysis.

Case Study: Boron-Doped Polymers

A study published in Advanced Materials highlighted the use of this compound in synthesizing boron-doped polymers for enhanced conductivity:

| Polymer Type | Conductivity (S/m) | Application |

|---|---|---|

| Polycarbonate | 0.01 | Electronic devices |

| Polystyrene | 0.05 | Sensors |

The boron doping significantly improved the electrical properties of the polymers compared to their undoped counterparts.

Environmental Applications

The compound has also been explored for its potential in environmental chemistry as a reagent for detecting and removing pollutants.

Case Study: Detection of Phenolic Compounds

In environmental monitoring studies, derivatives of this compound were used to detect phenolic pollutants in water sources due to their selective binding properties:

| Pollutant | Detection Limit (µg/L) | Method Used |

|---|---|---|

| Phenol | 5 | HPLC |

| Chlorophenols | 1 | HPLC |

These results indicate that the compound can be instrumental in developing sensitive detection methods for environmental pollutants.

Mécanisme D'action

The mechanism of action of 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the bromine atom, forming a palladium-bromide complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bonded product.

Comparaison Avec Des Composés Similaires

Alkyl-Substituted Dioxaborolanes

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₇H₁₄BBrO₂; MW: 220.90):

- Features a shorter bromoalkyl chain (bromomethyl vs. bromopropyl), leading to higher electrophilicity at the boron center.

- Reactivity: Primarily used in Suzuki-Miyaura couplings due to its enhanced leaving-group ability .

- Stability: Reduced steric hindrance compared to the bromopropyl analog increases susceptibility to hydrolysis .

- 2-(3-Cyclohexylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₄H₂₇BO₂; MW: 238.21): Replaces bromine with a cyclohexyl group, eliminating electrophilic substitution sites. Applications: Utilized in hydrophobic polymer matrices or as a non-polar solvent additive .

Aryl-Substituted Dioxaborolanes

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₂H₁₆BBrO₂; MW: 282.97):

- Applications: Used in flame-retardant materials or as a heavy-atom catalyst .

Heteroatom-Modified Dioxaborolanes

- 4,4,5,5-Tetramethyl-2-(3-(perfluorophenyl)propyl)-1,3,2-dioxaborolane (C₁₃H₁₅BF₅O₂):

Comparative Data Table

Notes

- Synthetic Protocols : The target compound is synthesized via alkylation of pinacolborane with 1,3-dibromopropane, followed by purification via column chromatography .

- Safety : Brominated dioxaborolanes (e.g., 2-bromophenyl derivatives) carry hazards such as skin irritation (H315) and respiratory sensitization (H335) .

- Storage : Long-term storage of aryl-substituted dioxaborolanes requires inert atmospheres (N₂/Ar) to prevent oxidation .

Activité Biologique

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 124215-44-7) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H18BBrO2

- Molecular Weight : 248.96 g/mol

- Physical Form : Liquid

- Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boron compounds are known for their role in various biochemical processes, including enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Signaling Modulation : It could affect cellular signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of boron-containing compounds. For instance:

- In vitro Studies : Tests on cancer cell lines demonstrated that this compound can inhibit tumor cell growth at micromolar concentrations. Specifically, it showed selective toxicity towards tumorigenic cells while sparing normal cells .

Cytotoxicity and Selectivity

A study assessing the cytotoxic effects of this compound revealed:

- IC50 Values : The compound exhibited an IC50 value in the low micromolar range against various cancer cell lines.

- Selectivity Index : High selectivity for cancer cells over non-cancerous cells was observed, suggesting a promising therapeutic window .

Case Studies and Research Findings

Safety and Handling

While this compound shows promise in biological applications, it is essential to consider safety:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or boron-esterification reactions. For example, a reported synthesis involves reacting 3-bromopropylboronic acid with pinacol under anhydrous conditions (e.g., THF or DCM) with a dehydrating agent like MgSO₄. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 boronic acid to pinacol) are critical for minimizing side products. Flash chromatography (PE/AcOEt 20:80) yields 78% pure product, confirmed by HRMS and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the dioxaborolane ring .

- ¹H/¹³C NMR : Peaks at δ 1.2–1.3 ppm (12H, s, C(CH₃)₂) and δ 3.5–3.7 ppm (2H, t, -CH₂Br) are diagnostic.

- HRMS : Exact mass analysis (e.g., m/z 276.08 for [M+H]⁺) validates molecular composition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis.

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid heat/sparks due to flammability risks (P210) .

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for boronate ester disposal .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl-dioxaborolane group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The pinacol boronate’s steric bulk slows transmetallation steps, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). Kinetic studies using ¹⁹F NMR or in situ IR can monitor reaction progress. For example, coupling with aryl halides in THF/H₂O (3:1) at 80°C achieves >75% conversion .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in C–B bond functionalization?

- Methodological Answer :

- Control experiments : Compare ligand effects (e.g., SPhos vs. XPhos) and solvent polarity (DMF vs. toluene).

- Computational modeling : DFT calculations (e.g., Gaussian 16) assess transition-state energies to rationalize divergent outcomes .

- Reproducibility checks : Validate moisture-sensitive steps via Karl Fischer titration .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Incubate in buffered solutions (pH 2–12) and monitor decomposition via HPLC at 254 nm. Half-life (t₁/₂) decreases sharply below pH 5 due to Br⁻ displacement .

- Thermal stability : TGA/DSC analysis (5°C/min under N₂) reveals decomposition onset at ~150°C .

Key Research Considerations

- Synthetic optimization : Prioritize anhydrous conditions and inert atmospheres to suppress boronate hydrolysis.

- Analytical rigor : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to confirm regiochemistry .

- Safety compliance : Adhere to P201/P202 protocols for risk mitigation during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.